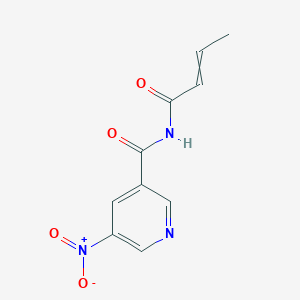
N-(But-2-enoyl)-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-2-enoyl)-5-nitropyridine-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a nitro group and a carboxamide group, along with a but-2-enoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-enoyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 5-nitropyridine-3-carboxylic acid with but-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the purification and isolation of the compound to meet the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-enoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(But-2-enoyl)-5-aminopyridine-3-carboxamide, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N-(But-2-enoyl)-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(But-2-enoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(But-2-enoyl)-5-aminopyridine-3-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(But-2-enoyl)-5-chloropyridine-3-carboxamide: A derivative with a chloro substituent instead of a nitro group.
Uniqueness
N-(But-2-enoyl)-5-nitropyridine-3-carboxamide is unique due to the presence of both a nitro group and a but-2-enoyl substituent on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
59290-51-6 |
|---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
N-but-2-enoyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C10H9N3O4/c1-2-3-9(14)12-10(15)7-4-8(13(16)17)6-11-5-7/h2-6H,1H3,(H,12,14,15) |
InChI Key |
IJCAIEAOPMMXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


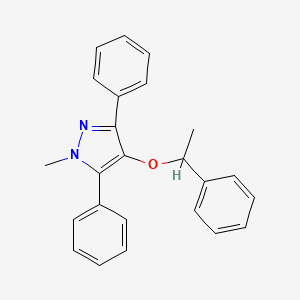
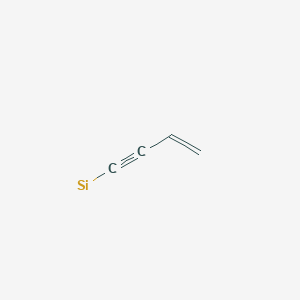


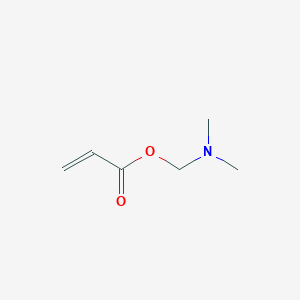
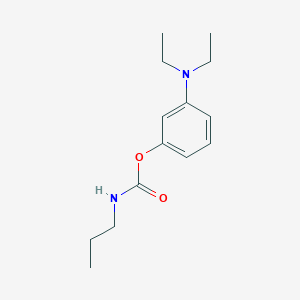
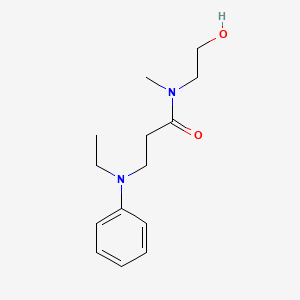
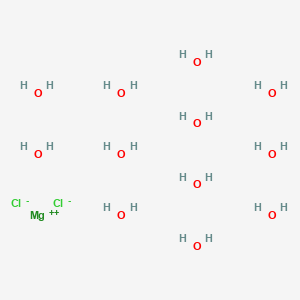
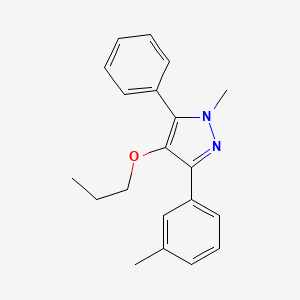
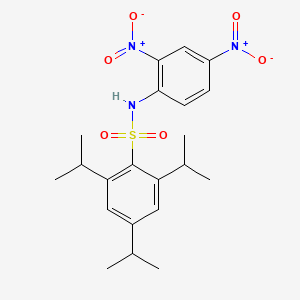

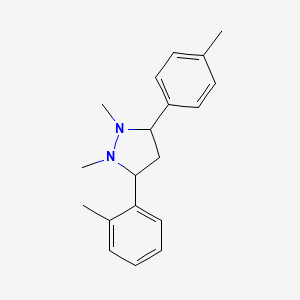
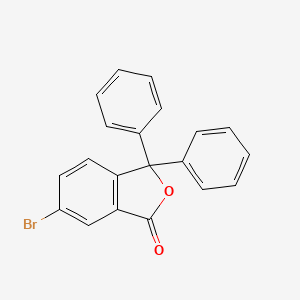
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
